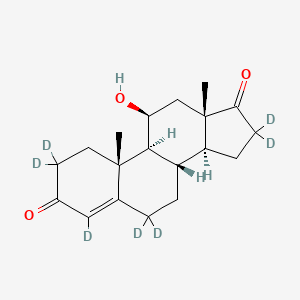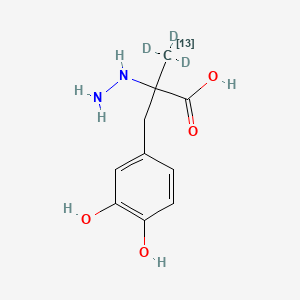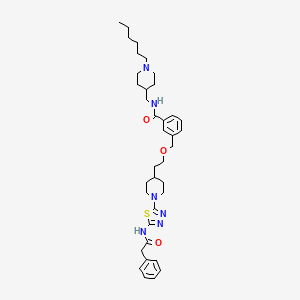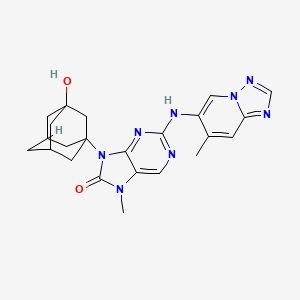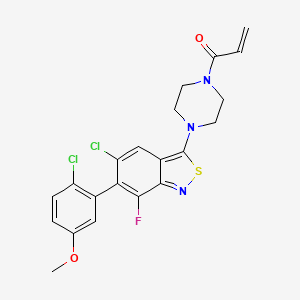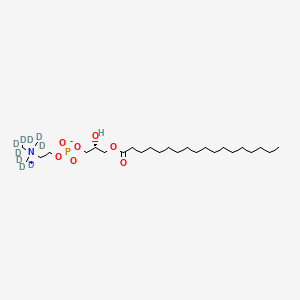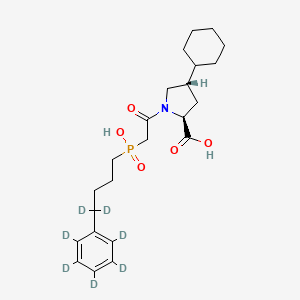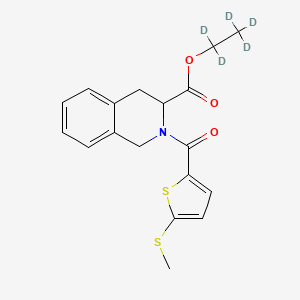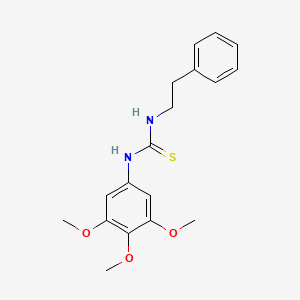
Antibacterial agent 121
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 121 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has gained attention due to its unique mechanism of action and effectiveness in treating infections that are resistant to traditional antibiotics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 121 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance its antibacterial activity. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity levels. The process involves rigorous quality control measures to ensure consistency and efficacy.
化学反応の分析
Types of Reactions: Antibacterial agent 121 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often enhancing the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or neutral conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
科学的研究の応用
Antibacterial agent 121 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antibacterial mechanisms and the development of new antibacterial agents.
Biology: It is used in research to understand bacterial resistance mechanisms and to develop strategies to overcome resistance.
Medicine: It is being investigated for its potential use in treating drug-resistant bacterial infections, particularly in hospital settings.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of antibacterial agent 121 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound prevents the formation of a functional cell wall, leading to bacterial cell death. Additionally, this compound has been shown to disrupt bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects.
類似化合物との比較
Antibacterial agent 121 is unique in its dual mechanism of action, targeting both cell wall synthesis and DNA replication. This makes it particularly effective against drug-resistant bacteria. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is less effective against drug-resistant strains.
Ciprofloxacin: Inhibits bacterial DNA replication but does not target cell wall synthesis.
Vancomycin: Targets cell wall synthesis but has a different mechanism of action compared to this compound.
特性
分子式 |
C18H22N2O3S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
1-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)thiourea |
InChI |
InChI=1S/C18H22N2O3S/c1-21-15-11-14(12-16(22-2)17(15)23-3)20-18(24)19-10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,24) |
InChIキー |
BICKEZWQOKXHGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=S)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



